Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-
Overview
Description
“Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-” is a chemical compound with the molecular formula C11H15BrO . It has a molecular weight of 243.140 .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-” consists of a benzene ring with a bromopentyl and a phenylmethoxy group attached to it . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Scientific Research Applications
Synthesis and Characterization in Molecular Antagonists
- The compound has been utilized in the synthesis of benzamide derivatives with potential as non-peptide small molecular antagonists. These derivatives have been tested for biological activity, indicating their potential in therapeutic applications (Bi, 2015).
Applications in Molecular Electronics
- Aryl bromides like this compound serve as useful building blocks for thiol end-capped molecular wires in molecular electronics. Efficient synthetic transformations have been demonstrated for the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting its utility in this field (Stuhr-Hansen et al., 2005).
Role in Synthesis of Phthalocyanines
- This compound has been used in the synthesis of novel phthalocyanines. These compounds have been characterized and studied for their electrochemical and spectroelectrochemical properties, indicating potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Involvement in Polymer Synthesis
- The compound plays a role in the synthesis of polymers, such as polyethers with pendant hydroxyl groups. This demonstrates its utility in creating materials with specific functional properties (Nishikubo et al., 1999).
Environmental Impact Studies
- Studies have also looked into the environmental impact of related compounds, such as benzene, and their conversion into phenols and methoxyphenols in the atmosphere. This research is crucial for understanding the atmospheric chemistry and potential environmental hazards of such compounds (Pillar & Guzman, 2017).
Catalytic Activity in Organic Synthesis
- Research has also explored its use in catalytic reactions, such as the Heck reaction, highlighting its potential as a catalyst in organic synthesis (Reus et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
1-(5-bromopentoxy)-4-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO2/c19-13-5-2-6-14-20-17-9-11-18(12-10-17)21-15-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQNLFKDLLAPBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20529223 | |
Record name | 1-(Benzyloxy)-4-[(5-bromopentyl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20529223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87477-67-6 | |
Record name | 1-(Benzyloxy)-4-[(5-bromopentyl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20529223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.